molecular formula C6H3N3O3S B13089233 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13089233
M. Wt: 197.17 g/mol
InChI Key: PUECHJWUHFWWOU-UHFFFAOYSA-N
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Description

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both a thiazole and an oxadiazole ring. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the thiazole and oxadiazole rings through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiosemicarbazide with carboxylic acid derivatives can lead to the formation of the thiazole ring, while the oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazole, including 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, exhibit significant anticancer properties. Studies have shown that compounds with this structure can inhibit the proliferation of various cancer cell lines. For instance:

  • A study demonstrated that introducing electron-withdrawing groups at specific positions on the aromatic ring enhanced biological activity against human lung and colon cancer cells .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Thiazole derivatives are known for their ability to combat bacterial and fungal infections. The incorporation of the oxadiazole moiety enhances the efficacy of these compounds against resistant strains .

3. Agricultural Applications
In agriculture, compounds similar to this compound have been explored as potential agrochemicals. Their ability to act as fungicides or herbicides could provide effective solutions in crop protection strategies .

Case Study 1: Anticancer Research

A series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines such as A549 (lung cancer) and HCT116 (colon cancer). One compound exhibited a GI50 value of 4.5 µM against WiDr cells, indicating potent antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, a group of thiazole-based compounds was tested against several bacterial strains. The results showed that the presence of the oxadiazole ring significantly improved the inhibitory effects compared to thiazoles alone. This finding suggests that the compound could be further developed into a broad-spectrum antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/Activity LevelReference
AnticancerWiDr4.5 µM
AntimicrobialE. coliEffective Inhibition
Agricultural UseFungal StrainsEffective Fungicide

Mechanism of Action

The mechanism of action of 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of both thiazole and oxadiazole rings in its structure. This dual-ring system enhances its potential biological activities and makes it a versatile compound for various applications.

Biological Activity

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₃N₃O₃S
  • Molecular Weight : 197.17 g/mol
  • CAS Number : 1341100-13-7

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. The specific activities associated with this compound include:

1. Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism : Inhibition of enzymes such as telomerase and topoisomerase, which are critical for cancer cell growth and division.

A notable study reported that certain oxadiazole derivatives exhibited IC₅₀ values ranging from 0.045 to 0.092 µg/mL against various cancer cell lines, indicating potent anticancer properties .

2. Antimicrobial Activity

The compound has shown efficacy against a range of bacterial and fungal strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.

In vitro studies revealed that this compound demonstrated significant antibacterial activity with MIC values as low as 0.25 µg/mL against resistant strains of Mycobacterium tuberculosis .

3. Anti-inflammatory Properties

Research indicates that oxadiazole derivatives possess anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This property makes them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit several enzymes implicated in disease processes.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/ProcessesObserved EffectsReference
AnticancerVarious cancer cell linesIC₅₀ values from 0.045 to 0.092 µg/mL
AntimicrobialStaphylococcus aureus, E. coli, Candida albicansMIC values as low as 0.25 µg/mL
Anti-inflammatoryCOX enzymesInhibition of inflammatory response

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Villemagne et al. (2020) reported on the synthesis of new oxadiazole compounds that act as EthR inhibitors for tuberculosis treatment. Compound BDM 71,339 exhibited a promising pharmacokinetic profile with an elimination half-life of 19 minutes and effective against monoresistant strains .
  • Parikh et al. (2020) developed substituted oxadiazoles showing significant anti-tubercular activity with MIC values indicating strong efficacy against Mycobacterium tuberculosis strains .

Properties

Molecular Formula

C6H3N3O3S

Molecular Weight

197.17 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H3N3O3S/c10-6(11)4-8-5(12-9-4)3-1-13-2-7-3/h1-2H,(H,10,11)

InChI Key

PUECHJWUHFWWOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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